molecular formula C34H47N7O10 B10849262 H-mCpa-ser-Gly-Phe-Leu-Thr-OH

H-mCpa-ser-Gly-Phe-Leu-Thr-OH

Cat. No.: B10849262
M. Wt: 713.8 g/mol
InChI Key: LGORGTYVVSKEOB-KXJTVXFKSA-N
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Description

The compound H-mCpa-ser-Gly-Phe-Leu-Thr-OH is a synthetic peptide with a specific sequence of amino acids. Peptides like this one are often studied for their potential therapeutic applications, particularly in the fields of medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-mCpa-ser-Gly-Phe-Leu-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

    Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA, which also removes any remaining protecting groups.

Industrial Production Methods

In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The process is optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

H-mCpa-ser-Gly-Phe-Leu-Thr-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine or cysteine residues if present.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in free thiol groups.

Scientific Research Applications

H-mCpa-ser-Gly-Phe-Leu-Thr-OH: has several scientific research applications:

    Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Researchers study its interactions with biological molecules to understand peptide-receptor binding mechanisms.

    Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs for various diseases.

    Industry: The peptide can be used in the development of diagnostic assays and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-mCpa-ser-Gly-Phe-Leu-Thr-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide binds to these targets, inducing conformational changes that trigger downstream signaling pathways. These pathways can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

H-mCpa-ser-Gly-Phe-Leu-Thr-OH: can be compared with other similar peptides, such as:

The uniqueness of This compound lies in its specific amino acid sequence and the resulting biological activity. Each peptide’s sequence determines its binding affinity and specificity for its molecular targets, leading to distinct biological effects.

Properties

Molecular Formula

C34H47N7O10

Molecular Weight

713.8 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(3-carbamoylphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C34H47N7O10/c1-18(2)12-24(33(49)41-28(19(3)43)34(50)51)39-32(48)25(15-20-8-5-4-6-9-20)38-27(44)16-37-31(47)26(17-42)40-30(46)23(35)14-21-10-7-11-22(13-21)29(36)45/h4-11,13,18-19,23-26,28,42-43H,12,14-17,35H2,1-3H3,(H2,36,45)(H,37,47)(H,38,44)(H,39,48)(H,40,46)(H,41,49)(H,50,51)/t19-,23+,24+,25+,26+,28+/m1/s1

InChI Key

LGORGTYVVSKEOB-KXJTVXFKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC(=CC=C2)C(=O)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC(=CC=C2)C(=O)N)N

Origin of Product

United States

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